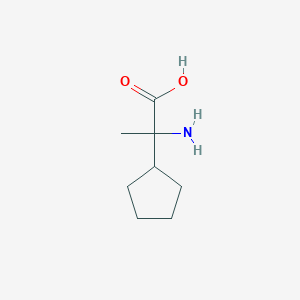

2-Amino-2-cyclopentylpropanoic acid

Description

Properties

IUPAC Name |

2-amino-2-cyclopentylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(9,7(10)11)6-4-2-3-5-6/h6H,2-5,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCQXKMLMVNSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291676 | |

| Record name | 2-amino-2-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740059-54-5 | |

| Record name | 2-amino-2-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

- Formation of the cyclopentyl-substituted propanoic acid intermediate.

- Introduction of the amino group at the α-position.

- Control of stereochemistry to obtain the (S)-enantiomer.

- Purification and conversion to the free amino acid or its salt form.

Method 1: Synthesis via Cyclopentanone and Acrylate Condensation Followed by Amination and Hydrolysis

A patented method describes the synthesis of related cyclopentyl-substituted propionic acid derivatives, which can be adapted for this compound preparation:

-

- React cyclopentanone with morpholine and p-methyl benzenesulfonic acid in a high boiling non-protic solvent such as toluene.

- Heat under reflux for 1–3 hours.

- Cool to 75–95 °C and add acrylate dropwise over 3–5 hours.

- Continue reaction for 2–4 hours, then cool and filter to obtain crude 3-(2-oxocyclopentyl)-propionic ester.

-

- Hydrolyze the ester under alkaline conditions using aqueous sodium hydroxide and methanol at 60–65 °C for 1–3 hours.

- Acidify with hydrochloric acid to pH 3–5.

- Extract with organic solvent (e.g., dichloromethane), dry, and evaporate to yield 3-(2-oxocyclopentyl)-propionic acid.

-

- The keto group (2-oxocyclopentyl) can be converted to the amino group through reductive amination or other amination techniques to yield this compound.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation | Cyclopentanone, morpholine, toluene, reflux 2h, acrylate addition 4h | 92 | High yield of ester intermediate |

| Hydrolysis | NaOH (30%), MeOH, 60–65 °C, 2h | 90 | Efficient conversion to acid |

| Amination | Reductive amination (not detailed) | Variable | Requires stereocontrol for (S)-enantiomer |

This method is robust for preparing the propionic acid intermediate, which can be further converted to the amino acid by established amination protocols.

Method 2: Reductive Amination of Cyclopentanone Derivatives

A common approach to synthesize chiral amino acids involves:

- Starting from cyclopentanone or its derivatives.

- Performing reductive amination with ammonia or amine sources to introduce the amino group.

- Employing chiral catalysts or chiral auxiliaries to ensure (S)-configuration.

- Cyclopentanone reacts with ammonia or ammonium salts in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a chiral catalyst.

- The reaction proceeds under mild conditions (room temperature to 60 °C).

- The amino alcohol intermediate is then oxidized or functionalized to the corresponding amino acid.

This method emphasizes stereoselectivity and is often coupled with protecting group strategies to facilitate purification and yield improvement.

Method 3: One-Pot Knoevenagel Condensation and Subsequent Transformations

An alternative synthetic route involves:

- Reacting cyclopentyl aldehyde derivatives with Meldrum’s acid in the presence of triethylammonium formate at elevated temperatures (~100 °C).

- This reaction forms substituted propanoic acids in one step.

- Subsequent amination and functional group transformations convert the propanoic acid derivative into the amino acid.

This method is noted for its simplicity, green chemistry aspects, and scalability.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Condensation + Hydrolysis + Amination | Cyclopentanone, morpholine, acrylate | Reflux condensation, hydrolysis, reductive amination | High yield, well-established | Multi-step, requires careful pH control |

| Reductive Amination | Cyclopentanone, ammonia | Reductive amination with chiral catalyst | Good stereocontrol, direct amination | Requires chiral catalysts, sensitive conditions |

| Knoevenagel Condensation | Cyclopentyl aldehyde, Meldrum’s acid | One-pot condensation | Simple, green, scalable | May require further steps for amination |

Research Findings and Notes

- The patented method provides detailed reaction conditions and yields, demonstrating industrial applicability.

- Reductive amination is a classical method for amino acid synthesis, with many chiral catalysts available to ensure enantiomeric purity.

- The Knoevenagel condensation approach offers a novel, environmentally friendly route suitable for large-scale synthesis.

- Protecting groups and salt formation (e.g., hydrochloride salts) are commonly employed to stabilize intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-cyclopentylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting the amino group into halides.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-2-cyclopentylpropanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.

Medicine: Explored for its therapeutic potential in treating certain medical conditions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-cyclopentylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Structural Differentiation

- Substituent Position: Unlike (S)-2-Amino-3-(1-methylcyclopentyl)propanoic acid , which places the methylcyclopentyl group at the β-carbon, this compound localizes the cyclopentyl group at the α-carbon.

- Functional Groups: The sulfur-containing analog (with an aminoethylsulfanyl group) introduces polarity and hydrogen-bonding capabilities distinct from the purely hydrocarbon cyclopentyl group.

Physicochemical Properties

- Lipophilicity: Cyclopentyl and methylcyclopentyl substituents increase lipophilicity compared to linear-chain amino acids (e.g., ’s (2S)-2-aminobutanoic acid). This affects membrane permeability and solubility in aqueous media.

- Solubility: Data gaps exist for this compound, but analogs like (S)-2-Amino-3-(1-methylcyclopentyl)propanoic acid require solvent optimization for research use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.